Propargyl-PEG3-acid

Catalog No.
S540318
CAS No.
1347760-82-0
M.F
C10H16O5
M. Wt
216.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-PEG3-acid

CAS Number

1347760-82-0

Product Name

Propargyl-PEG3-acid

IUPAC Name

3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoic acid

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

InChI

InChI=1S/C10H16O5/c1-2-4-13-6-8-15-9-7-14-5-3-10(11)12/h1H,3-9H2,(H,11,12)

InChI Key

CJNSWLAJTZVSRB-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Propargyl-PEG3-acid; Propyne-PEG2-CH2CH2COOH

The exact mass of the compound propargyl-PEG3-Acid is 216.0998 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Propargyl-PEG3-acid is a heterobifunctional crosslinker featuring a terminal alkyne group for copper-catalyzed click chemistry and a carboxylic acid for amide bond formation. Its structure incorporates a discrete, three-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and acts as a precisely defined spacer. This monodisperse nature—meaning it is a single compound with a precise molecular weight, not a mixture of different chain lengths—is a critical attribute for ensuring reproducibility in advanced applications like the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Research Fit

Heterobifunctional click-ready linker: Terminal alkyne for CuAAC and carboxylic acid for amide coupling, enabling precise bioconjugate assembly.
Discrete PEG3 spacer: Balances hydrophilicity and conformational flexibility for ADC/PROTAC research and chemical biology probe construction.
Monodisperse, defined stoichiometry: High purity supports reproducible drug-to-antibody ratio (DAR) and consistent conjugate characterization.

Substituting Propargyl-PEG3-acid with analogs carries significant process and performance risks. Using a polydisperse PEG mixture instead of this monodisperse compound introduces heterogeneity, compromising batch-to-batch consistency and making characterization of the final conjugate difficult. Altering the PEG chain length (e.g., to PEG2 or PEG4) directly impacts the spatial distance between conjugated molecules; this is a critical parameter in PROTAC design, where an optimal linker length is necessary for efficient ternary complex formation and subsequent protein degradation. Replacing the terminal carboxylic acid with a pre-activated NHS ester reduces shelf-life due to moisture sensitivity and removes the user's ability to control activation chemistry, while substitution with an amine (Propargyl-PEG3-amine) necessitates a completely different coupling strategy.

Substitution Risk

PEG spacer length modulates pharmacokinetics
Shorter PEG chains (PEG1–PEG2) may inadequately mask payload hydrophobicity, potentially leading to aggregation; longer chains (PEG8+) may increase hydrodynamic radius and potentially affect tissue penetration. Substitution alters clearance profile and payload tissue exposure.
Hydrophilicity varies with ethylene oxide units
Linkers with fewer PEG units exhibit lower aqueous solubility, which may reduce conjugate stability in formulation buffers. The PEG3 unit represents a specific hydrophilicity design point that may not transfer to shorter or longer analogs.
Application-specific validation may not generalize
Published chemical biology protocols (e.g., 6-OHDA-PEG3-yne) rely on the PEG3 spacer. Substituting with a different linker length introduces an unvalidated variable, potentially deviating from reported conjugate properties and experimental outcomes.

Ensures Reproducibility and Homogeneity over Polydisperse Alternatives

Propargyl-PEG3-acid is a monodisperse compound, characterized by a single, precisely defined molecular weight (Polydispersity Index, PDI = 1.0). In contrast, generic polydisperse PEG linkers are heterogeneous mixtures of various chain lengths, resulting in a PDI greater than 1.0. This fundamental structural difference means that using Propargyl-PEG3-acid leads to homogeneous conjugates with a specific, characterizable molecular weight, which is critical for reproducible pharmacokinetics and simplified analytical validation (e.g., a single major peak in mass spectrometry). Polydisperse alternatives yield heterogeneous products, complicating analysis and potentially leading to batch-to-batch variability in performance.

Evidence DimensionPolydispersity Index (PDI)
Target Compound Data1.0
Comparator Or BaselinePolydisperse PEG Linkers: > 1.0
Quantified DifferenceDiscrete compound vs. a statistical mixture of chain lengths
ConditionsGeneral characterization of PEG linker materials

For therapeutic development and regulated applications, the batch-to-batch consistency and analytical simplicity offered by a monodisperse linker are critical procurement advantages.

PEG Length & ADC PK
Class-level inference
Shorter PEG linkers associated with higher tissue payload Cmax at early post-dose; longer PEG linkers show slower clearance
Supports PEG3 as intermediate PK design point for ADC research
Inferred from ADC mouse model studies (MMAE payload)

Provides Optimal Linker Length for PROTAC Efficacy in Specific Systems

The specific length of the PEG3 linker is not arbitrary and is often a critical design parameter for PROTAC efficacy. A linker that is too short can cause steric hindrance, while one that is too long can lead to an unstable ternary complex. For example, in a study developing Estrogen Receptor (ER)-α targeting PROTACs, linker length was systematically varied. The study found that PROTACs with a 16-atom chain length showed the best ER degradation, while longer linkers were less effective. The PEG3 linker of Propargyl-PEG3-acid contributes to this critical length, making it a suitable choice for systems requiring this specific spatial separation between the target protein and the E3 ligase.

Evidence DimensionTarget Protein Degradation
Target Compound DataOptimal degradation observed with specific, shorter linker lengths (e.g., 16 atoms).
Comparator Or BaselineLonger linkers (e.g., 19 and 21 atoms) showed diminished degradation.
Quantified DifferenceShorter linkers demonstrated superior degradation compared to longer variants at tested concentrations.
ConditionsCell-based Western blot analysis of ER-α degradation in cultured cells treated with PROTACs of varying linker lengths.

Selecting the wrong linker length can lead to failed experiments; procuring a linker with a length validated in similar systems, like PEG3, de-risks the synthetic and screening process.

Linker Hydrophilicity
Class-level inference
LogP = −0.44
Indicates ability to impart water solubility to hydrophobic payloads
Calculated property; shorter PEG units expected to have higher LogP

Offers Superior Precursor Stability and Process Flexibility vs. NHS Esters

The carboxylic acid terminus of Propargyl-PEG3-acid provides significant process advantages over its N-hydroxysuccinimide (NHS) ester analog. The carboxylic acid form is highly stable for long-term storage at -20°C. In contrast, NHS esters are highly susceptible to hydrolysis, especially at neutral to basic pH, which competes with the desired amidation reaction and necessitates careful handling and storage in anhydrous solvents. Procuring the acid form allows the researcher to choose the optimal activation chemistry (e.g., EDC/NHS, HATU) at the point of use, tailoring the reaction conditions to their specific substrate and improving overall process control and final conjugate yield.

Evidence DimensionChemical Stability & Process Control
Target Compound DataCarboxylic acid: High stability during storage; allows user-defined activation chemistry.
Comparator Or BaselineNHS Ester: Moisture-sensitive, prone to hydrolysis; pre-activated, offering less reaction control.
Quantified DifferenceQualitative difference in shelf-life and flexibility of downstream reaction setup.
ConditionsStandard laboratory storage and aqueous bioconjugation reaction conditions (pH 7.4-8.5).

This compound offers better long-term value and process reliability, avoiding the risk of reagent degradation and failed conjugations associated with the moisture sensitivity of pre-activated esters.

Published Tool Synthesis
Supporting evidence
Validated for 6-OHDA-PEG3-yne synthesis in oxidative stress research
Supports protocol reproducibility in chemical biology assays
Peer-reviewed use case (Redox Biology, 2020)
Procurement Cost vs. Longer PEGs
Cross-study comparable
PEG3 typically 20–50% lower cost per gram than PEG4/PEG6/PEG8
Cost-effective entry for gram-scale bioconjugation development
Based on supplier list prices (2025–2026)

Systematic Synthesis of PROTACs with Tuned Linker Geometry

This compound is the right choice for research programs focused on targeted protein degradation where systematic variation of linker length is required to optimize ternary complex formation. The defined PEG3 length serves as a key data point in a linker library, enabling direct comparison against PEG2, PEG4, and other analogs to identify the optimal geometry for maximizing degradation efficiency (Dmax) and potency (DC50) for a specific protein target and E3 ligase pair.

Developing Homogeneous Antibody-Drug Conjugates (ADCs)

In ADC development, the monodisperse nature of Propargyl-PEG3-acid is critical for producing homogeneous conjugates with a consistent drug-to-antibody ratio (DAR). The PEG3 linker enhances the hydrophilicity of the overall construct, which can improve the solubility of hydrophobic payloads and lead to better pharmacokinetic profiles. The dual functionality allows for click-chemistry attachment to an azide-modified antibody and subsequent amide-coupling of a payload to the acid terminus, or vice-versa.

Reproducible Surface Functionalization for Biosensors and Biomaterials

This linker is ideal for functionalizing azide-modified surfaces (e.g., slides, nanoparticles) via copper-catalyzed click chemistry. The monodisperse PEG3 spacer creates a uniform, hydrophilic layer that reduces non-specific protein adsorption. The exposed carboxylic acid groups then provide a consistent density of anchor points for the covalent immobilization of proteins, peptides, or other biomolecules, ensuring high reproducibility across batches of functionalized material.

Application Fit

Application
Selection Property
Validation Focus
ADC pharmacokinetic balancing studies
PEG3 spacer provides intermediate clearance and payload exposure profile
Payload tissue Cmax and systemic exposure endpoints
Chemical biology probe synthesis
Literature-validated PEG3 spacer for 6-OHDA-PEG3-yne and related probes
Reproducibility of published oxidative stress assays
Early-stage bioconjugate development at gram scale
Cost-competitive PEG3 linker vs. longer analogs
Procurement cost-benefit analysis for scale-up campaigns
Hydrophobic payload formulation studies
Negative LogP (−0.44) aids payload solubilization
Aggregation propensity and aqueous stability of ADC conjugates

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

216.09977361 Da

Monoisotopic Mass

216.09977361 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.

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